7alpha-Hydroxy-4,11-cadinadiene-3,8-dione

カタログ番号 B589168

CAS番号:

1423809-64-6

分子量: 248.322

InChIキー: GMEQWOXALWTOIS-CKRXIKOQSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

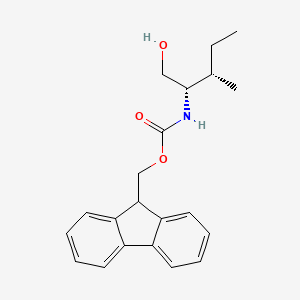

“7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is a sesquiterpenoid . It is a powerful natural compound used in studying various diseases, including cancers, due to its anti-inflammatory and antioxidant properties . Its unique chemical structure allows it to effectively target specific molecular pathways involved in disease progression .

Synthesis Analysis

The synthesis of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is not explicitly mentioned in the search results. .Molecular Structure Analysis

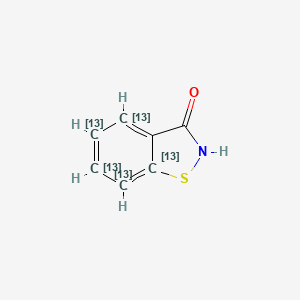

The molecular structure of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is described as (4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione .科学的研究の応用

Biotransformation and Synthesis

- Biotransformation of sesquiterpene 4beta-hydroxyeudesmane-1,6-dione by filamentous fungi like Gliocladium roseum and Exserohilum halodes has been achieved. Notably, Gliocladium roseum produced metabolites including the 7alpha-hydroxylated derivative, emphasizing its potential in creating chemically challenging compounds (García-Granados et al., 2001).

- The synthesis of 7alpha-hydroxyandrost-4-ene-3,17-dione has been reported, showcasing a method for creating this compound which could be relevant in various research applications (Hossain et al., 1976).

Pharmacological Potential

- Compounds like 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones have been studied for their potential as enzyme-activated irreversible inhibitors of aromatase, which may have therapeutic implications in hormone-dependent cancers (O'reilly & Brueggemeier, 1996).

- 7alpha-Carboalkoxy steroidal spirolactones have shown promise as aldosterone antagonists, highlighting the diverse pharmacological applications of 7alpha-substituted compounds (Weier & Hofmann, 1975).

Microbial Transformations

- The microbial transformation of compounds like androst-4-ene-3,17-dione by fungi such as Beauveria bassiana has led to various hydroxylated metabolites including 7alpha-hydroxylated derivatives. This study contributes to our understanding of enzymatic processes in fungi (Xiong et al., 2006).

- Certain mold fungi have been found capable of introducing a hydroxy group at position 7alpha in delta(5)-3beta-hydroxysteroids, showcasing their potential for steroid modification (Andriushina et al., 2010).

特性

IUPAC Name |

(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEQWOXALWTOIS-CKRXIKOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Benzoisothiazol-3-one-13C6

1329616-16-1

2-Hydroxy Probenecid-d6

1330180-97-6

Azilsartan-d5 Methyl Ester

1794766-42-9